

A Spectroscopic Comparison of 1-Menthene Isomers

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Compound of Interest

Compound Name: 1-Menthene

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This guide provides a detailed spectroscopic comparison of three isomers of **1-menthene**: ortho-(o), meta-(m), and para-(p) menth-1-ene. A clear understanding of the distinct spectral properties of these isomers is essential for their accurate identification and characterization in complex mixtures, a common challenge in natural product analysis and synthetic chemistry. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Isomeric Structures

The isomers of **1-menthene** share the molecular formula $C_{10}H_{18}$ but differ in the substitution pattern of the methyl and isopropyl groups on the cyclohexene ring. Their IUPAC names are:

- o-Menth-1-ene: 1-methyl-2-isopropylcyclohex-1-ene
- m-Menth-1-ene: 1-methyl-3-isopropylcyclohex-1-ene[1]
- p-Menth-1-ene: 1-methyl-4-isopropylcyclohex-1-ene[2]

p-Menth-1-ene

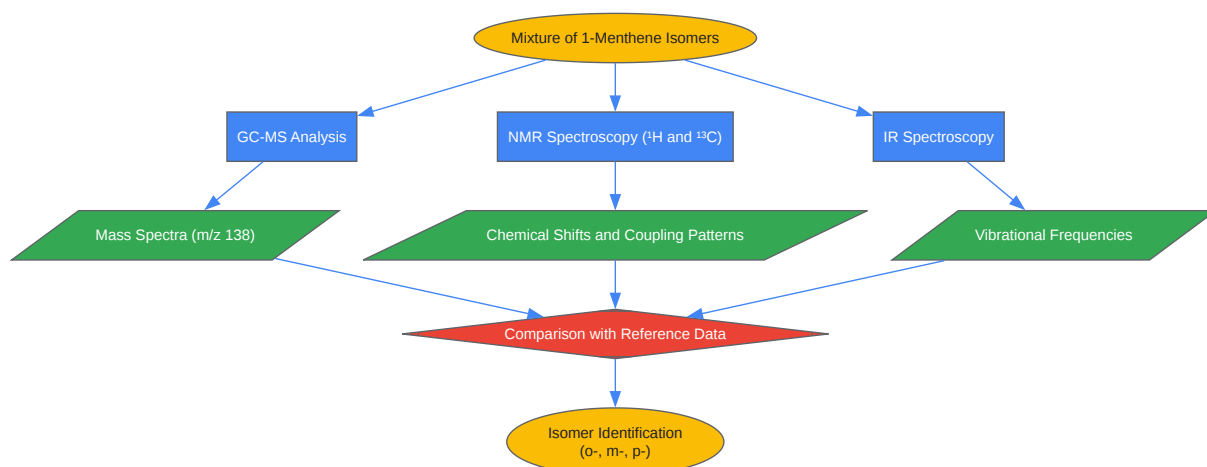
p_isomer

m-Menth-1-ene

m_isomer

o-Menth-1-ene

o_isomer



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References

- 1. m-Menth-1-ene | C₁₀H₁₈ | CID 565688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Menth-1-ene | C₁₀H₁₈ | CID 21671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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